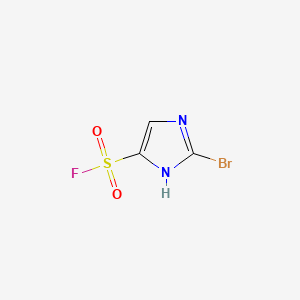
(1-(4-Bromophenyl)cycloheptyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Bromophenyl)cycloheptyl)methanamine: is an organic compound with the molecular formula C14H20BrN It is characterized by a cycloheptyl ring substituted with a bromophenyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromophenyl)cycloheptyl)methanamine typically involves the following steps:
Bromination: The starting material, cycloheptanone, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Formation of the Cycloheptyl Ring: The brominated intermediate is then subjected to cyclization to form the cycloheptyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-Bromophenyl)cycloheptyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1-(4-Bromophenyl)cycloheptyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(4-Bromophenyl)cycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism by which it exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(4-Chlorophenyl)cycloheptyl)methanamine
- (1-(4-Fluorophenyl)cycloheptyl)methanamine
- (1-(4-Methylphenyl)cycloheptyl)methanamine
Uniqueness
(1-(4-Bromophenyl)cycloheptyl)methanamine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H20BrN |
|---|---|
Peso molecular |
282.22 g/mol |
Nombre IUPAC |
[1-(4-bromophenyl)cycloheptyl]methanamine |
InChI |
InChI=1S/C14H20BrN/c15-13-7-5-12(6-8-13)14(11-16)9-3-1-2-4-10-14/h5-8H,1-4,9-11,16H2 |
Clave InChI |
ZKNXLFZOYHMIDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(CN)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)






![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)
![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
